Dantrolene-d4
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Overview
Description
Dantrolene-d4 is a deuterated form of dantrolene, a direct-acting skeletal muscle relaxant. It is primarily used as an internal standard for the quantification of dantrolene in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Dantrolene itself is known for its role in treating malignant hyperthermia, a life-threatening condition triggered by certain anesthetics .
Preparation Methods
The synthesis of dantrolene-d4 involves the incorporation of deuterium atoms into the dantrolene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated furfural with hydantoin derivatives under specific conditions to yield this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dantrolene-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dantrolene-d4 has several scientific research applications:
Mechanism of Action
Dantrolene-d4 exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum, inhibiting the release of calcium ions into the cytoplasm . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia. The molecular targets involved include the RyR1 channel, which plays a crucial role in calcium homeostasis and muscle contraction .
Comparison with Similar Compounds
Dantrolene-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Dantrolene: The non-deuterated form, used clinically for treating malignant hyperthermia.
Phenytoin: Another hydantoin derivative, but primarily used as an antiepileptic drug.
Ryanodine: A plant alkaloid that also targets the ryanodine receptor but has different pharmacological properties. This compound’s uniqueness lies in its application as an internal standard, providing accurate quantification in analytical studies.
Properties
Molecular Formula |
C14H10N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i1D,2D,3D,4D |
InChI Key |
OZOMQRBLCMDCEG-HASJTZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N\N3CC(=O)NC3=O)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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